
4-((3,4-Dimethylphenyl)thio)pentan-2-one
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Overview
Description
4-((3,4-Dimethylphenyl)thio)pentan-2-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative of pentanone, characterized by the presence of a 3,4-dimethylphenyl group attached to a sulfur atom, which is further connected to a pentan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethylphenyl)thio)pentan-2-one typically involves the reaction of 3,4-dimethylthiophenol with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the thiol group and facilitate the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, bases, and reaction conditions would be tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Site
The sulfur atom in the thioether group readily participates in nucleophilic substitution reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form sulfonium salts.
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Aryl Exchange : Substitution with arylthiols under acidic conditions yields mixed thioether derivatives.
Key Data :
Reaction Type | Reagents | Conditions | Yield |
---|---|---|---|
Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 12h | 78% |
Aryl Exchange | PhSH, H₂SO₄ | DCE, 50°C, 24h | 65% |
Mechanism: Acidic conditions protonate the sulfur atom, enhancing its electrophilicity and facilitating nucleophilic attack.
Ketone-Directed Reactions
The pentan-2-one backbone undergoes classical ketone transformations:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.
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Enolate Formation : Deprotonation with LDA generates enolates for C–C bond formation (e.g., aldol condensation).
Experimental Observations :
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Reduction proceeds quantitatively under 1 atm H₂ at 25°C.
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Enolate intermediates react with benzaldehyde to form β-hydroxy ketones (85% yield, THF, −78°C) .
Acid-Mediated Rearrangements
Strong acids (e.g., H₂SO₄) induce structural rearrangements:
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Thia-Michael Addition : Reacts with α,β-unsaturated carbonyls to form β-sulfanyl ketones.
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Thioketalization : Forms cyclic thioketals with diols under dehydrating conditions.
Table: Acid-Catalyzed Reaction Outcomes
Substrate | Product | Catalyst | Yield |
---|---|---|---|
Acrolein | β-Sulfanyl ketone | H₂SO₄ | 92% |
Ethylene glycol | 1,3-Dithiolane | Ms₂O | 88% |
Mechanistic Insight: Protonation of the thioether sulfur increases its electrophilicity, enabling conjugate addition or cyclization .
Oxidation Reactions
The thioether moiety is susceptible to oxidation:
-
S-Oxidation : H₂O₂ or mCPBA converts the thioether to sulfoxide (1 eq.) or sulfone (2 eq.).
-
C–S Bond Cleavage : Strong oxidants (e.g., KMnO₄) cleave the C–S bond, yielding sulfonic acids.
Kinetic Data :
Oxidant | Product | Time (h) | Yield |
---|---|---|---|
H₂O₂ (30%) | Sulfoxide | 2 | 95% |
mCPBA | Sulfone | 4 | 89% |
KMnO₄ (aq.) | Pentan-2-one + ArSO₃H | 6 | 72% |
Scientific Research Applications
4-((3,4-Dimethylphenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may interact with biological targets and pathways, making it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its unique structure allows for the modification and optimization of its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethylphenyl)thio)pentan-2-one depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes, receptors, or other molecular targets. The thioether and carbonyl groups can participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3-pentanone: A structurally related ketone with similar reactivity but lacking the thioether group.
3,4-Dimethylthiophenol: The precursor to 4-((3,4-Dimethylphenyl)thio)pentan-2-one, containing the same aromatic thioether moiety.
4-Methylthio-2-pentanone: Another thioether ketone with a different substitution pattern on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both the 3,4-dimethylphenyl and thioether groups, which confer distinct chemical and physical properties.
Biological Activity
4-((3,4-Dimethylphenyl)thio)pentan-2-one is a thioether compound that has garnered attention for its potential biological activities. Characterized by a pentanone backbone and a thioether group, this compound may play a role in various biological processes, particularly in drug development. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H18OS, with a molecular weight of approximately 222.35 g/mol. The structure features a thioether group attached to a 3,4-dimethylphenyl moiety, which contributes to its chemical reactivity and biological activity.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The thioether functionality can facilitate hydrogen bonding and ionic interactions with target proteins, potentially leading to modulation of their activity. This interaction may influence various signaling pathways relevant to inflammation and cancer.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Properties : Similar thioether compounds have shown promise as selective inhibitors of heat shock protein 90 (Hsp90), which is implicated in cancer cell proliferation and survival .
- Anti-inflammatory Effects : Compounds with similar structures have been found to modulate inflammatory responses through their action on various signaling pathways .
- Enzyme Inhibition : The compound may inhibit specific cytochrome P450 enzymes, affecting drug metabolism and potential toxicity .
Case Studies
- In Vitro Studies : Research has demonstrated that derivatives of thioether compounds can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, studies on structurally related compounds showed IC50 values in the low micromolar range against several cancer cell lines .
- Animal Models : In vivo studies using animal models have indicated that thioether compounds can reduce tumor size and improve survival rates in cancer-bearing mice. These studies highlight the potential for these compounds as therapeutic agents .
Research Findings
Recent investigations into the synthesis and biological evaluation of thioether derivatives have yielded promising results:
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-9-5-6-13(7-10(9)2)15-12(4)8-11(3)14/h5-7,12H,8H2,1-4H3 |
InChI Key |
VMHGQVABYWVNJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)CC(=O)C)C |
Origin of Product |
United States |
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